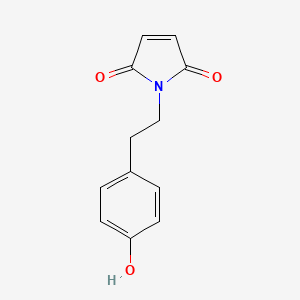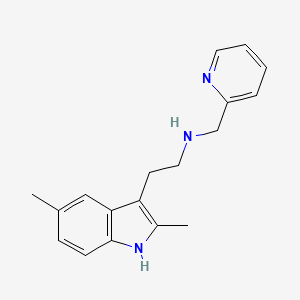
1H-Indole-5-sulfonamide, N-(3-ethoxypropyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-5-sulfonamida, N-(3-etoxipropil)-2,3-dihidro- es un compuesto orgánico sintético que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por su amplia gama de actividades biológicas y aplicaciones en química medicinal. Este compuesto se caracteriza por la presencia de un grupo sulfonamida unido al anillo indol, junto con un sustituyente etoxipropil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-Indol-5-sulfonamida, N-(3-etoxipropil)-2,3-dihidro- normalmente implica los siguientes pasos:
Formación del núcleo indol: El núcleo indol se puede sintetizar mediante diversos métodos, como la síntesis del indol de Fischer o la síntesis del indol de Bartoli.
Introducción del grupo sulfonamida: El grupo sulfonamida se puede introducir haciendo reaccionar el derivado del indol con un cloruro de sulfonilo en presencia de una base.
Unión del grupo etoxipropil: El grupo etoxipropil se puede unir mediante reacciones de sustitución nucleofílica, donde el derivado del indol reacciona con un haluro de alquilo apropiado.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para lograr altos rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y optimización de procesos.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-Indol-5-sulfonamida, N-(3-etoxipropil)-2,3-dihidro- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en una amina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en el anillo indol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los haluros de alquilo, los cloruros de acilo y los cloruros de sulfonilo se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfona, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como sonda para estudiar procesos biológicos que involucran grupos sulfonamida.
Medicina: Posibles aplicaciones terapéuticas debido a su similitud estructural con derivados del indol bioactivos.
Industria: Uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1H-Indol-5-sulfonamida, N-(3-etoxipropil)-2,3-dihidro- dependería de su objetivo biológico específico. Generalmente, los compuestos sulfonamida pueden inhibir enzimas imitando la estructura de los sustratos naturales, bloqueando así el sitio activo. El grupo etoxipropil puede influir en la afinidad de unión y la selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1H-Indol-5-sulfonamida: Carece del grupo etoxipropil, pero comparte la funcionalidad sulfonamida.
N-(3-etoxipropil)-2,3-dihidro-1H-indol: Carece del grupo sulfonamida, pero tiene el sustituyente etoxipropil.
Otros derivados del indol: Compuestos como el triptófano, la serotonina y la melatonina, que tienen diferentes sustituyentes en el anillo indol.
Singularidad
1H-Indol-5-sulfonamida, N-(3-etoxipropil)-2,3-dihidro- es único debido a la combinación del grupo sulfonamida y el sustituyente etoxipropil, que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados del indol.
Propiedades
Número CAS |
1152601-78-9 |
|---|---|
Fórmula molecular |
C13H20N2O3S |
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-9-3-7-15-19(16,17)12-4-5-13-11(10-12)6-8-14-13/h4-5,10,14-15H,2-3,6-9H2,1H3 |
Clave InChI |
JAWCBPPBWOYCDD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


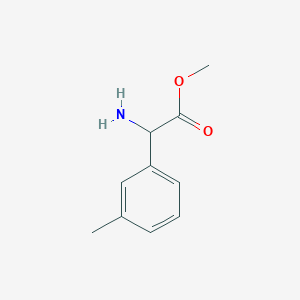


![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)
![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)
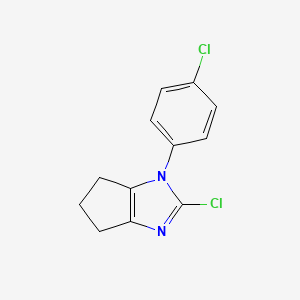


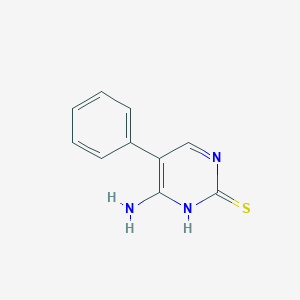

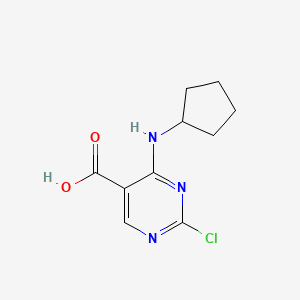
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
